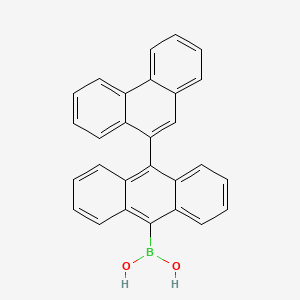

(10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid

Description

Properties

IUPAC Name |

(10-phenanthren-9-ylanthracen-9-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19BO2/c30-29(31)28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17,30-31H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRZFCUZVZLOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C6=CC=CC=C64)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 10 Phenanthren 9 Yl Anthracen 9 Yl Boronic Acid and Its Precursors

Strategies for the Preparation of Arylboronic Acids Precursors

The foundational building blocks for the target molecule are boronic acid derivatives of anthracene (B1667546) and phenanthrene (B1679779). These precursors can be synthesized through several established methods, primarily involving either directed lithiation followed by borylation or palladium-catalyzed cross-coupling reactions.

Lithiation and Borylation Routes to Anthracene- and Phenanthrene-Boronic Acids

A classic and effective method for the synthesis of arylboronic acids is the reaction of an organolithium species with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. This approach is particularly useful when a halogenated precursor is available. For instance, the synthesis of (10-phenylanthracen-9-yl)boronic acid, a structurally analogous compound, is achieved by treating 9-bromo-10-phenylanthracene (B179275) with n-butyllithium in a tetrahydrofuran/hexane (B92381) solvent system at low temperatures (-70 °C). lookchem.com The resulting aryllithium intermediate is then quenched with trimethyl borate to furnish the boronic acid after workup. lookchem.com This well-established protocol is readily adaptable for the borylation of the 9-bromo-10-(phenanthren-9-yl)anthracene scaffold to yield the final target compound.

Similarly, phenanthrene-9-boronic acid, a key precursor, can be prepared from 9-bromophenanthrene (B47481) using the same lithiation-borylation sequence. The high reactivity of the organolithium intermediates necessitates inert atmospheric conditions and low temperatures to prevent side reactions.

Palladium-Catalyzed Borylation Approaches

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, represents a powerful and versatile alternative for synthesizing arylboronic esters, which are direct precursors to boronic acids. beilstein-journals.org This method involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.org

This approach offers excellent functional group tolerance and often proceeds under milder conditions than lithiation routes. nih.gov Catalytic systems typically consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. Ligands such as XPhos have been shown to be effective for the borylation of aryl chlorides, while DPEphos is often used for aryl bromides. beilstein-journals.org Recent advancements have demonstrated that these reactions can even be performed under solvent-free, mechanochemical conditions (ball milling), significantly reducing reaction times and waste. beilstein-journals.org

| Aryl Halide | Boron Reagent | Catalyst/Ligand | Base | Solvent | Key Features |

|---|---|---|---|---|---|

| Ar-Br | B₂(pin)₂ | Pd(dba)₂ / DPEphos | KOAc | Dioxane | Standard conditions for aryl bromides. beilstein-journals.org |

| Ar-Cl | B₂(pin)₂ | Pd(dba)₂ / XPhos | KOAc | Dioxane | Effective for more challenging aryl chlorides. beilstein-journals.org |

| Ar-Br/Cl | B₂(pin)₂ | PdCl₂(dppf) | KOAc | DMSO | Commonly used robust catalyst system. |

| Ar-Br | B₂(pin)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Highly active catalyst for hindered substrates. acs.orgnih.gov |

| Ar-Br | B₂(pin)₂ | Pd(OAc)₂ | KO₂EtHex | 2-MeTHF | Improved yields with lipophilic bases. nih.gov |

Cross-Coupling Syntheses of the (10-(Phenanthren-9-yl)anthracen-9-yl) Scaffold

The construction of the core C-C bond linking the anthracene and phenanthrene moieties is the most critical step in the synthesis. Given the significant steric bulk around the coupling sites (C9 of anthracene and C9 of phenanthrene), this transformation presents a considerable synthetic challenge.

Suzuki-Miyaura Cross-Coupling as a Primary Synthetic Vector

The Suzuki-Miyaura cross-coupling reaction is the predominant method for forging the biaryl linkage between the two large PAH systems. nih.govresearchgate.netlookchem.com This reaction involves the palladium-catalyzed coupling of an arylboronic acid (or its ester derivative) with an aryl halide. The synthesis of the target scaffold can be envisioned in two ways:

Coupling of 9-bromoanthracene (B49045) with phenanthrene-9-boronic acid.

Coupling of 9-bromophenanthrene with anthracene-9-boronic acid.

A reported synthesis of 9-bromo-10-(phenanthren-9-yl)anthracene, the direct halogenated precursor to the target boronic acid, utilized a Suzuki-Miyaura reaction, highlighting its feasibility for constructing this specific scaffold. nih.govacs.org

Successfully coupling two sterically demanding polycyclic aromatic hydrocarbons requires careful optimization of the catalytic system. The synthesis of di- and tri-ortho-substituted biaryls is notoriously difficult due to the steric hindrance impeding both the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.netorganic-chemistry.org

To overcome this challenge, specialized catalytic systems have been developed. These often feature highly active palladium pre-catalysts in combination with bulky, electron-rich ligands. nih.govresearchgate.net For example, catalyst systems utilizing N-heterocyclic carbene (NHC) ligands have proven effective for coupling hindered aryl chlorides even at room temperature in environmentally benign solvents like 2-propanol. organic-chemistry.org Other research has identified specific biaryl monophosphorus ligands, such as BI-DIME, which are exceptionally efficient for the synthesis of extremely hindered biaryls. nih.govresearchgate.net The choice of base and solvent is also critical; potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed as bases, with solvents like dioxane, toluene, or DMF being common. beilstein-journals.org

The choice of ligand is arguably the most crucial factor in achieving high efficiency in sterically demanding Suzuki-Miyaura couplings. organic-chemistry.orgresearchgate.net The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle.

For hindered substrates, ligands must be both bulky and strongly electron-donating.

Bulk: Steric bulk on the ligand promotes the reductive elimination step, which is often the rate-limiting step for hindered biaryl formation, and helps maintain a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in oxidative addition. acs.orgnih.gov

Electron-Donating Ability: Electron-rich ligands accelerate the rate of oxidative addition of the aryl halide to the Pd(0) center. researchgate.net

A range of phosphine ligands, particularly biaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), have become the standard for challenging couplings. acs.orgnih.gov SPhos, for example, has demonstrated unprecedented activity for preparing extremely hindered biaryls at low catalyst loadings. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a superior class of ligands for these transformations due to their strong σ-donating character and thermal stability, often leading to higher catalyst turnover numbers. organic-chemistry.org The interplay between the ligand's steric and electronic properties must be carefully balanced to achieve optimal reactivity for a specific substrate pairing. researchgate.net

| Ligand Class | Example Ligand | Key Characteristics | Typical Application |

|---|---|---|---|

| Biaryl Monophosphines | SPhos, XPhos | Bulky, electron-rich, commercially available. | General purpose for hindered aryl halides, including chlorides. acs.orgnih.gov |

| Biaryl Monophosphines | BI-DIME | Specifically designed for extremely hindered substrates (e.g., ortho-isopropyl groups). | Syntheses of tetra-ortho-substituted biaryls. nih.govresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors, high thermal stability. | Robust catalysis, effective for aryl chlorides at room temperature. organic-chemistry.org |

| Dialkylbiaryl Phosphines | RuPhos | Highly active for sterically congested boronic esters. | Coupling of challenging, multi-substituted substrates. researchgate.net |

| Triphenylphosphine (PPh₃) | PPh₃ | Less bulky, less electron-rich. | Generally inefficient for sterically demanding couplings. beilstein-journals.org |

Alternative Aryl-Aryl Coupling Strategies (e.g., Kumada, Negishi, Stille Analogues)

While the Suzuki-Miyaura coupling is a common method for forming aryl-aryl bonds, several alternative palladium- or nickel-catalyzed cross-coupling reactions offer distinct advantages, particularly in the context of synthesizing sterically hindered precursors like 9-(phenanthren-9-yl)anthracene. These methods, including the Kumada, Negishi, and Stille couplings, utilize different organometallic reagents and can provide alternative pathways to overcome synthetic hurdles.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) and an organic halide. nih.govwikipedia.org For the synthesis of the 9-(phenanthren-9-yl)anthracene precursor, this could involve the coupling of 9-anthracenylmagnesium bromide with 9-bromophenanthrene, or vice versa. A key advantage of the Kumada coupling is the direct use of Grignard reagents, which can be readily prepared. wikipedia.org However, the high reactivity of Grignard reagents limits the tolerance for certain functional groups. nih.gov The reaction is typically catalyzed by nickel or palladium complexes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally more functional-group tolerant than its Grignard counterpart. wikipedia.org The synthesis could proceed by coupling a 9-anthracenylzinc halide with 9-bromophenanthrene. Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from the organic halide. This method is highly effective for constructing sterically demanding C(sp²)–C(sp²) bonds.

Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic halide, catalyzed by palladium. acs.org A plausible route to 9-(phenanthren-9-yl)anthracene would be the reaction between 9-(tributylstannyl)phenanthrene and 9-bromoanthracene. Stille reactions are known for their excellent functional group tolerance and are often effective when other methods fail. wiley-vch.de An analogous reaction has been successfully used to synthesize 9,10-di(2-indenyl)anthracene from 1-(trimethylstannyl)indene and 9,10-dibromoanthracene, demonstrating the viability of this approach for forming bulky substituents on an anthracene core. nih.gov A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts. acs.org

| Coupling Reaction | Organometallic Reagent | Organic Halide | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Kumada | 9-Phenanthrenylmagnesium bromide | 9-Bromoanthracene | NiCl₂(dppp), Pd(PPh₃)₄ | High reactivity, readily available reagents | Low functional group tolerance |

| Negishi | 9-Phenanthrenylzinc chloride | 9-Bromoanthracene | Pd(PPh₃)₄, PdCl₂(dppf) | Good functional group tolerance, high yields | Moisture-sensitive reagents |

| Stille | 9-(Tributylstannyl)phenanthrene | 9-Bromoanthracene | Pd(PPh₃)₄, Pd₂ (dba)₃ | Excellent functional group tolerance, mild conditions | Toxic organotin reagents, difficult byproduct removal |

Purification and Isolation Techniques for Complex Organic Syntheses

The purification of large, complex PAHs like (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid and its precursors is often challenging due to their low solubility, high tendency to aggregate, and the presence of closely related impurities, such as isomers or homocoupled byproducts. ccspublishing.org.cn A multi-step purification strategy is typically required.

Initial Work-up and Extraction: After the coupling reaction to form the 9-(phenanthren-9-yl)anthracene precursor, a standard aqueous work-up is performed to remove inorganic salts and polar solvents. For the final boronic acid, an acidic or basic wash can be employed. Boronic acids can be extracted from an organic solvent into a basic aqueous solution (e.g., with NaOH) to separate them from non-acidic impurities. chemicalbook.com The product is then recovered by acidifying the aqueous layer and re-extracting into an organic solvent. chemicalbook.comacs.org

Chromatography: Column chromatography is a fundamental technique for separating the desired product from starting materials, catalysts, and byproducts. ccspublishing.org.cnresearchgate.net

Stationary Phase: Silica (B1680970) gel is commonly used, but for large PAHs, alumina (B75360) (neutral or basic) can be advantageous to prevent degradation of sensitive compounds. ccspublishing.org.cn

Eluent System: A non-polar solvent system, such as a gradient of hexane and dichloromethane (B109758) or toluene, is typically used to elute the relatively non-polar PAH precursor. For the more polar boronic acid, a more polar eluent system, such as dichloromethane/methanol, may be necessary. chemicalbook.com High-Performance Liquid Chromatography (HPLC), particularly with specialized PAH columns, can be employed for analytical assessment of purity or for semi-preparative purification. researchgate.net

Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent is critical. For large PAHs, common recrystallization solvents include toluene, xylene, benzene, or mixtures of solvents like dichloromethane/hexane or ethyl acetate/ethanol. epa.gov The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals while impurities remain in the mother liquor. Additive-assisted crystallization is another emerging technique for controlling the crystal growth of complex aromatic hydrocarbons. epa.gov

Specialized Techniques for Boronic Acids: Boronic acids can sometimes be challenging to purify via standard chromatography due to their tendency to form anhydrous trimers (boroxines) or interact strongly with silica gel. nih.gov One effective method involves converting the crude boronic acid into a diethanolamine (B148213) adduct. These adducts are often stable, crystalline solids that can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with an acid. epa.gov

| Technique | Description | Typical Reagents/Materials | Applicable To |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | Silica gel, Alumina; Hexane, Dichloromethane, Toluene, Methanol | Precursor and final product |

| Recrystallization | Purification based on differential solubility in a specific solvent system. | Toluene, Xylene, Ethanol/Dichloromethane | Precursor and final product |

| Acid-Base Extraction | Separation based on the acidic nature of the boronic acid group. | Aqueous NaOH, HCl | Final boronic acid |

| Adduct Formation | Reversible derivatization to form a stable, crystalline solid for purification. | Diethanolamine | Final boronic acid |

Advanced Spectroscopic and Photophysical Investigations of 10 Phenanthren 9 Yl Anthracen 9 Yl Boronic Acid Derivatives

Electronic Absorption and Emission Characteristics and Their Structural Dependencies

The electronic absorption and emission spectra of (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid derivatives are governed by the π-conjugated systems of the anthracene (B1667546) and phenanthrene (B1679779) cores. The absorption spectra are expected to exhibit characteristic bands corresponding to π-π* transitions. The lower energy absorption bands are typically associated with the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition of the extended chromophore.

Mechanisms of Photoluminescence and Fluorescence Quantum Yields

Photoluminescence in these compounds arises from the radiative decay of an electronically excited state to the ground state. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). Fluorescence is the spin-allowed radiative transition from S₁ back to the ground state (S₀).

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). For isomers anthracene and phenanthrene, their fluorescence quantum yields at 25 °C and a concentration of 1 mg/L were found to be approximately 29.07% and 4.94%, respectively. buct.edu.cn

The quantum yield is influenced by the competition between radiative (fluorescence) and non-radiative decay pathways. Non-radiative pathways include internal conversion, intersystem crossing to the triplet state, and quenching processes. For anthracene derivatives, the introduction of bulky substituents can enhance the quantum yield by restricting intramolecular rotations and vibrations, which are common non-radiative decay channels.

Table 1: Representative Fluorescence Quantum Yields of Anthracene and Phenanthrene Derivatives in Different Solvents

| Compound | Solvent | Quantum Yield (Φf) |

| Anthracene | Cyclohexane | 0.27 |

| 9,10-Diphenylanthracene | Cyclohexane | 0.90 edinst.com |

| Phenanthrene | Ethanol | 0.13 |

| 9-Phenylphenanthrene | Cyclohexane | 0.09 |

This table presents representative data for analogous compounds to illustrate the range of quantum yields observed in similar systems.

Influence of Molecular Conformation on Electronic Transitions

The relative orientation of the phenanthrene and anthracene rings plays a crucial role in determining the electronic transitions. A more planar conformation leads to a greater degree of π-conjugation, resulting in a red-shift (shift to longer wavelengths) of both the absorption and emission spectra. Conversely, a twisted conformation, which can be induced by steric hindrance between the two aromatic systems, disrupts the π-conjugation, leading to a blue-shift (shift to shorter wavelengths).

In the case of this compound, the steric interactions between the hydrogen atoms on the phenanthrene and anthracene moieties are likely to force a non-planar arrangement. Theoretical calculations on related anthracene derivatives have shown that such twisted geometries are common. nih.gov This twisting can also affect the oscillator strength of the electronic transitions, influencing the intensity of the absorption and emission bands.

Excitonic Interactions and Aggregation-Induced Phenomena

In the solid state or in concentrated solutions, intermolecular interactions can lead to the formation of aggregates. These aggregates can exhibit photophysical properties that are distinct from those of the isolated molecules. Excitonic coupling between adjacent chromophores in an aggregate can lead to the formation of J-aggregates (head-to-tail arrangement) or H-aggregates (face-to-face arrangement). J-aggregates typically show a red-shifted and enhanced emission, while H-aggregates often exhibit a blue-shifted and quenched emission.

A particularly interesting phenomenon observed in some anthracene derivatives is aggregation-induced emission (AIE). rsc.orgresearchgate.net In AIE-active molecules, the emission is weak or non-existent in dilute solutions but becomes strong upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.orgresearchgate.net Given the bulky and somewhat rigid structure of this compound derivatives, they may exhibit AIE properties.

Time-Resolved Spectroscopy for Elucidating Excited State Dynamics

Time-resolved fluorescence spectroscopy provides invaluable insights into the dynamic processes that occur in the excited state. By measuring the decay of the fluorescence intensity over time, one can determine the fluorescence lifetime and probe the various deactivation pathways.

Fluorescence Lifetime Measurements and Non-Radiative Decay Pathways

The fluorescence lifetime (τf) is the average time a molecule spends in the excited singlet state before returning to the ground state. It is an intrinsic property of a fluorophore and is sensitive to its local environment. For anthracene and phenanthrene at a concentration of 5 mg/L and an excitation wavelength of 254.5 nm, the fluorescence lifetimes were determined to be approximately 4.4 ns and 14.9 ns, respectively. buct.edu.cn

The measured fluorescence lifetime is related to the rates of radiative (kr) and non-radiative (knr) decay by the following equation:

τf = 1 / (kr + knr)

Non-radiative decay pathways, such as internal conversion and intersystem crossing, shorten the fluorescence lifetime. By analyzing the fluorescence decay kinetics, it is possible to gain information about the rates of these competing processes. For example, the presence of quenchers or the introduction of heavy atoms can significantly shorten the fluorescence lifetime by promoting non-radiative decay.

Table 2: Representative Fluorescence Lifetimes of Anthracene and Phenanthrene Derivatives

| Compound | Solvent | Lifetime (τf) in ns |

| Anthracene | Cyclohexane | 4.9 nih.gov |

| 9,10-Diphenylanthracene | Cyclohexane | 8.3 edinst.com |

| Phenanthrene | Cyclohexane | 55 |

| 9-Cyanophenanthrene | Acetonitrile | 16.2 |

This table presents representative data for analogous compounds to illustrate the range of fluorescence lifetimes observed in similar systems.

Inter-System Crossing and Triplet State Formation

Intersystem crossing (ISC) is a spin-forbidden process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). While this process is generally less efficient than fluorescence in many organic molecules, it can be a significant deactivation pathway, particularly in the presence of heavy atoms or specific structural motifs that enhance spin-orbit coupling.

The formation of the triplet state is of great importance in applications such as photodynamic therapy and phosphorescent OLEDs. The triplet state is typically much longer-lived than the singlet state because its decay to the singlet ground state is also spin-forbidden. The efficiency of ISC can be modulated by structural modifications. For instance, attaching moieties that facilitate spin-orbit charge transfer can enhance the rate of intersystem crossing. rsc.org In some anthracene derivatives, efficient ISC has been observed, leading to significant triplet state populations. rsc.org The study of triplet state dynamics often involves techniques like transient absorption spectroscopy, which can probe the absorption of the triplet excited state.

Vibrational Spectroscopy for Conformational and Intermolecular Interactions Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for investigating the molecular structure of this compound derivatives. These spectroscopic tools provide detailed insights into the molecule's conformational dynamics and the nature of its intermolecular interactions by probing the vibrational modes of its constituent chemical bonds and functional groups.

The vibrational spectrum of this compound is complex, featuring contributions from the anthracene, phenanthrene, and boronic acid moieties. The analysis focuses on characteristic vibrational frequencies and their shifts, which can be correlated with specific structural features.

Conformational Analysis:

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the bulky phenanthrene and anthracene rings. This rotation gives rise to different conformational isomers, or rotamers, whose relative stability is governed by the interplay between steric hindrance and electronic effects. nih.govnih.gov Vibrational spectroscopy can distinguish between these conformers, as the specific geometry of each rotamer influences its vibrational frequencies.

Furthermore, subtle shifts in the frequencies of the aromatic C-H and C-C stretching and bending vibrations can indicate changes in steric strain and conjugation as the molecule adopts different conformations. nih.gov For instance, increased steric repulsion in a more planar conformation could lead to slight bond angle distortions, which in turn would alter the corresponding vibrational frequencies.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Change with Conformation | Rationale |

|---|---|---|---|

| Inter-ring C-C Torsion | < 100 | Highly sensitive to dihedral angle | Directly probes rotation around the central C-C bond. |

| Skeletal Deformations | 100 - 400 | Shift in peak positions and intensities | Low-energy modes involving the entire aromatic framework are sensitive to overall molecular shape. boisestate.edu |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Minor shifts (± 5 cm⁻¹) | Steric interactions between hydrogen atoms on the two aromatic systems can affect these bending modes. cdnsciencepub.com |

| Aromatic C=C Ring Stretching | 1400 - 1620 | Subtle shifts and changes in band shape | Changes in π-electron conjugation between the rings with varying dihedral angles can slightly alter C=C bond strengths. smu.edunih.gov |

Intermolecular Interactions Analysis:

The boronic acid functional group, -B(OH)₂, is the primary site for strong intermolecular interactions in the solid state and in concentrated solutions. Specifically, it can act as both a hydrogen bond donor (via the O-H groups) and acceptor (via the oxygen lone pairs). Infrared spectroscopy is exceptionally sensitive to hydrogen bonding. jchemrev.comyoutube.com

The O-H stretching vibration is the most direct probe of hydrogen bonding. In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), the O-H groups would give rise to a relatively sharp absorption band in the 3600-3700 cm⁻¹ region. However, in the presence of intermolecular hydrogen bonding, which is expected in the solid state, this band broadens significantly and shifts to a lower frequency, typically appearing in the 3200-3400 cm⁻¹ range. cdnsciencepub.comcdnsciencepub.com The extent of this broadening and shifting is indicative of the strength of the hydrogen-bonding network. nih.govnih.gov

Other vibrations associated with the boronic acid group are also affected. The asymmetric B-O stretching vibration, typically observed around 1330-1370 cm⁻¹, and the B-C stretching vibration can also exhibit shifts upon the formation of hydrogen-bonded dimers or larger aggregates. researchgate.netacs.org Additionally, π-π stacking interactions between the large, planar aromatic systems of adjacent molecules can influence the out-of-plane C-H bending vibrations. researchgate.net

| Vibrational Mode | Frequency (Non-H-Bonded) (cm⁻¹) | Frequency (H-Bonded) (cm⁻¹) | Appearance Change |

|---|---|---|---|

| O-H Stretch | ~3650 | 3200 - 3400 | Sharp peak becomes very broad |

| B-O Asymmetric Stretch | ~1370 | ~1340 | Shifts to lower frequency |

| O-H In-Plane Bend | ~1200 | ~1220 | Shifts to higher frequency |

| B-C Stretch | ~1090 | ~1090 (minor shift) | Relatively insensitive compared to O-H modes |

Summary of Characteristic Vibrational Bands:

| Frequency Range (cm⁻¹) | Assignment | Associated Moiety |

|---|---|---|

| 3200 - 3400 | O-H stretch (H-bonded) | Boronic Acid |

| 3000 - 3100 | Aromatic C-H stretch | Anthracene, Phenanthrene |

| 1400 - 1620 | Aromatic C=C ring stretch | Anthracene, Phenanthrene |

| 1330 - 1370 | B-O asymmetric stretch | Boronic Acid |

| ~1200 | O-H in-plane bend | Boronic Acid |

| ~1090 | B-C stretch | Boronic Acid |

| 700 - 900 | Aromatic C-H out-of-plane bend | Anthracene, Phenanthrene |

By detailed analysis of these characteristic bands and their subtle shifts, vibrational spectroscopy provides a comprehensive picture of the preferred conformation and the supramolecular assembly of this compound derivatives in various physical states.

Chemical Reactivity and Derivatization of 10 Phenanthren 9 Yl Anthracen 9 Yl Boronic Acid

Reactivity of the Boronic Acid Moiety in Further Functionalization

The boronic acid group appended to the 9-position of the anthracene (B1667546) core is a versatile functional handle for the introduction of various substituents and for linking the molecule into more complex structures. Its reactivity is influenced by the steric hindrance imposed by the bulky phenanthrenyl substituent at the 10-position.

Esterification Reactions with Diols and Their Mechanistic Implications

(10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid readily undergoes esterification with diols to form boronate esters. This reversible reaction is a cornerstone of boronic acid chemistry and is influenced by factors such as the nature of the diol, solvent, and pH. The large steric bulk of the anthracene-phenanthrene scaffold can impact the kinetics and thermodynamics of this transformation.

The mechanism of boronic acid esterification with diols generally proceeds through a two-step process. Initially, the boronic acid, a Lewis acid, coordinates with one of the hydroxyl groups of the diol. This is followed by the elimination of a water molecule to form a trigonal planar boronate ester. In the presence of a base or in aqueous solution, the boronic acid can exist in a tetrahedral boronate form, which can also react with the diol.

For sterically hindered boronic acids like this compound, the rate of esterification may be slower compared to less encumbered arylboronic acids. However, the formation of a stable five- or six-membered ring with the diol can provide a thermodynamic driving force for the reaction. The choice of diol is crucial; for instance, 1,2-diols and 1,3-diols are commonly employed to form stable cyclic esters.

Table 1: Factors Influencing Boronic Acid Esterification with Diols

| Factor | Influence on the Reaction | Mechanistic Implication |

| Steric Hindrance | May decrease the rate of esterification. acs.org | The approach of the diol to the boron center is impeded. |

| Diol Structure | 1,2- and 1,3-diols form more stable cyclic esters. | Favorable ring strain in the resulting boronate ester. |

| Solvent | Aprotic solvents can favor the forward reaction by removing water. | Le Chatelier's principle drives the equilibrium towards the product. |

| pH | Affects the equilibrium between the trigonal boronic acid and the tetrahedral boronate. acs.orgnih.gov | The tetrahedral boronate is generally more reactive towards diols. |

It is important to note that while sterically hindered boronic acids may exhibit lower association constants with some diols, this is not a universal trend and depends on the specific diol structure. acs.org

Utility in Catalyst-Free Click-Type Reactions

The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. While the most common click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), involves a metal catalyst, there is growing interest in catalyst-free alternatives. wikipedia.org

Boronic acids have been shown to participate in or facilitate certain catalyst-free click-type reactions. For instance, some ortho-substituted arylboronic acids can catalyze the cycloaddition of azides with terminal alkynes. nih.gov Given the ortho-disubstituted nature of the boronic acid in this compound, it could potentially exhibit similar catalytic activity or participate in catalyst-free cycloadditions.

Furthermore, the formation of boronate esters with diols, as discussed in the previous section, can be considered a reversible click reaction, particularly in the context of dynamic covalent chemistry. This reactivity allows for the construction of self-healing materials and stimuli-responsive systems.

Post-Synthetic Modification of the Anthracene-Phenanthrene Scaffold

The extended π-system of the anthracene and phenanthrene (B1679779) rings offers sites for further functionalization, allowing for the tuning of the molecule's electronic and photophysical properties.

Electrophilic Aromatic Substitution on the Extended Aromatic System

Both anthracene and phenanthrene are more reactive towards electrophilic aromatic substitution than benzene. libretexts.org This is due to the lower loss of aromatic stabilization energy in the intermediate carbocation. For anthracene, electrophilic attack preferentially occurs at the 9- and 10-positions. In the case of this compound, these positions are already substituted. Therefore, electrophilic substitution would be directed to other positions on the anthracene or phenanthrene rings.

The directing influence of the existing substituents will play a crucial role in determining the regioselectivity of further substitutions. The boronic acid group is a deactivating group and a meta-director. However, the bulky phenanthrenyl and anthracenyl groups themselves will have a significant influence on the position of the next substitution, both electronically and sterically. It is likely that electrophilic attack will occur on the terminal rings of the anthracene and phenanthrene moieties, away from the sterically congested central region. researchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent | Predicted Position of Attack | Rationale |

| Nitrating agents (e.g., HNO₃/H₂SO₄) | Terminal rings of anthracene and phenanthrene. | Avoidance of steric hindrance at the core and directing effects of the PAH systems. |

| Halogens (e.g., Br₂/FeBr₃) | Terminal rings of anthracene and phenanthrene. | Similar to nitration, substitution is expected at the most accessible and electronically favorable positions. |

| Acylating agents (e.g., RCOCl/AlCl₃) | Terminal rings, likely with lower yields due to steric hindrance. | Friedel-Crafts reactions are sensitive to steric bulk. |

Oxidative and Reductive Transformations of the Polycyclic Core

The anthracene and phenanthrene cores are susceptible to both oxidation and reduction reactions, often with a degree of regioselectivity. youtube.com

Oxidation: Polycyclic aromatic hydrocarbons can be oxidized by various reagents. For instance, anthracene is readily oxidized at the 9,10-positions to form 9,10-anthraquinone. oup.com Given that these positions are substituted in the target molecule, oxidation is more likely to occur on the phenanthrene moiety or lead to degradation of the molecule under harsh conditions. Phenanthrene can be oxidized to 9,10-phenanthrenequinone. oup.com Advanced oxidation processes, such as using UV light in the presence of persulfate, can lead to the degradation of both anthracene and phenanthrene. gnest.org

Reduction: The reduction of anthracene and phenanthrene can also be achieved. For example, the Birch reduction (using sodium in liquid ammonia (B1221849) and an alcohol) of anthracene yields 9,10-dihydroanthracene. youtube.com This suggests that the central anthracene ring in this compound could potentially be selectively reduced. The reduction of PAHs can also occur under anaerobic conditions with sulfate-reducing bacteria. asm.org

Formation of Polymeric and Supramolecular Architectures Incorporating this compound

The unique combination of a large, rigid, and potentially photoactive PAH scaffold with a versatile boronic acid functional group makes this compound an attractive building block for the construction of polymers and supramolecular assemblies.

The boronic acid moiety can be utilized in polymerization reactions. For example, boronic acid-containing monomers can be polymerized through various techniques, including the polymerization of unprotected boronic acids or their protected boronate ester derivatives. rsc.orgresearchgate.net This compound could be incorporated into polymers to introduce specific photophysical properties or to act as a cross-linking agent through the formation of boronate esters with diol-containing polymers. mdpi.com The Suzuki-Miyaura cross-coupling reaction, a staple in polymer synthesis, could also be employed, although this would typically involve a derivative of the boronic acid.

In the realm of supramolecular chemistry, the planar and electron-rich nature of the PAH core promotes π-π stacking interactions, which can drive the self-assembly of molecules into ordered structures. nih.goviupac.orgrsc.org The boronic acid group can participate in the formation of dynamic covalent bonds, such as boronate esters, or engage in non-covalent interactions, like hydrogen bonding. This dual functionality allows for the creation of complex supramolecular architectures, including coordination polymers and host-guest complexes, where the boronic acid moiety directs the assembly through the formation of dative N→B bonds with suitable Lewis bases. mdpi.com

Table 3: Potential Applications in Materials Science

| Architectural Type | Key Interactions | Potential Applications |

| Polymers | Covalent bonds (e.g., ester, C-C) | Organic electronics, sensors, stimuli-responsive materials. rsc.orgmdpi.com |

| Supramolecular Assemblies | π-π stacking, hydrogen bonding, dynamic covalent bonds (boronate esters), dative N→B bonds. | Host-guest chemistry, crystal engineering, self-healing materials. nih.govmdpi.com |

The combination of the unique photophysical properties of the anthracene-phenanthrene core with the responsive nature of the boronic acid group makes this molecule a promising candidate for the development of advanced functional materials.

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

The principal application of (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid is as an intermediate in the production of materials for Organic Light-Emitting Diodes (OLEDs). The phenanthrenyl-anthracene core is particularly well-suited for the emissive and charge-transporting layers within OLEDs, contributing to enhanced luminescence efficiency and device stability.

Derivatives of this compound are instrumental in the development of host materials, especially for blue-emitting OLEDs. Anthracene (B1667546) derivatives are well-known for their high quantum yields and wide energy gaps, making them suitable for hosting emissive dopants. The bulky phenanthrene (B1679779) group attached to the anthracene core helps to prevent intermolecular aggregation (π-π stacking) in the solid state. This is crucial for maintaining high photoluminescence quantum yields and achieving amorphous thin films with good morphological stability, which are essential for long-lasting and efficient OLEDs.

The following table summarizes the performance of a blue OLED device using a host material derived from a similar anthracene boronic acid.

| Host Material | Dopant | Emission Peak (nm) | Luminance Efficiency (cd/A) |

| BH-9PA | DSA-Ph | 468 | 7.03 |

| BH-9PA | BD-6MDPA | 464 | 6.60 |

| Data derived from studies on analogous anthracene-based host materials. researchgate.netrsc.org |

The phenanthrenyl-anthracene scaffold, which can be synthesized from this compound, is known to contribute to excellent charge transport properties. nbinno.com Anthracene and its derivatives have been extensively studied for their semiconducting properties. The extended π-conjugation of the fused aromatic rings provides pathways for efficient charge carrier (hole and electron) mobility.

Theoretical investigations on anthracene derivatives with aryl substituents have shown that the nature and position of these substituents can significantly influence their charge transport properties. For example, attaching bulky groups can help in forming stable "herringbone" packing motifs in the solid state, which are conducive to high charge mobility. Studies on naphthyl-substituted anthracene have demonstrated hole mobilities as high as 1.10 cm²/V·s. researchgate.net While specific charge mobility data for thin films made from direct derivatives of this compound are not published, the general properties of this class of compounds suggest they are well-suited for use in charge transport layers of OLEDs.

The molecular structure of materials derived from this compound has a direct impact on their electroluminescence performance. Key structural features and their effects include:

Rigid Planar Core: The rigid and planar nature of the phenanthrenyl-anthracene core ensures a high oscillator strength and narrow emission spectra, which is desirable for achieving pure colors in displays.

Bulky Substituents: The presence of the phenanthrenyl group provides steric hindrance that disrupts intermolecular π-π stacking. This leads to the formation of stable amorphous films and reduces concentration quenching, thereby improving the efficiency and lifetime of the OLED device.

Asymmetric Design: Asymmetric substitution on the anthracene core, which can be achieved through synthesis using the boronic acid, is a strategy to increase the glass transition temperature (Tg) of the material. A high Tg is indicative of good thermal stability, which is crucial for preventing device degradation during operation. Research on asymmetric anthracene-based blue host materials has shown that such designs can lead to enhanced OLED performance, including high luminous efficiency and long device lifetimes. rsc.org

The following table outlines the relationship between structural features of anthracene derivatives and their impact on OLED performance, based on research in the field.

| Structural Feature | Effect on Properties | Impact on Electroluminescence Performance |

| Extended π-conjugation | Tunable HOMO/LUMO levels, high charge mobility | Efficient charge injection and transport, lower operating voltage |

| Bulky side groups | Prevents aggregation, promotes amorphous film formation | Higher quantum efficiency, improved device stability and lifetime |

| Asymmetric structure | High glass transition temperature (Tg) | Enhanced thermal stability, longer operational lifetime |

Functional Fluorescent Materials for Optical Technologies

The unique photophysical properties of the phenanthrenyl-anthracene scaffold, which can be synthesized from this compound, also make it a promising candidate for the development of other functional fluorescent materials beyond OLEDs.

Anthracene derivatives are known for their strong fluorescence and are used in the development of fluorescent dyes. The synthesis of π-extended systems from this compound can lead to dyes with high quantum yields and tunable emission colors. For example, the synthesis of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives through Suzuki cross-coupling with boronic acids has been shown to produce environmentally sensitive fluorophores. nih.gov These dyes exhibit solvatofluorochromism, where their emission color changes with the polarity of the solvent, making them useful as sensors. nih.gov The incorporation of the phenanthrenyl-anthracene core into such systems could lead to new dyes with enhanced photostability and specific sensing capabilities.

Organic crystalline materials based on anthracene derivatives have been explored for their potential in optical waveguide applications. sci-hub.se These materials can self-assemble into microstructures like microtubes and microrods that can guide light, which is a key function in photonic circuits. researchgate.net The high refractive index and strong luminescence of anthracene-based compounds are advantageous for this application.

Furthermore, anthracene derivatives have been investigated for use in luminescent solar concentrators (LSCs). rsc.org LSCs are devices that capture sunlight over a large area, convert it to a different wavelength through fluorescence, and then guide the emitted light to a smaller solar cell at the edge. The broad absorption and high fluorescence quantum yield of materials derived from the phenanthrenyl-anthracene scaffold could make them effective fluorophores in LSCs, potentially increasing the efficiency of solar energy conversion. rsc.org

Smart Materials and Stimuli-Responsive Systems

The integration of this compound into polymeric or supramolecular architectures opens avenues for the development of advanced smart materials. These materials are engineered to exhibit dynamic changes in their properties in response to external stimuli. The unique molecular structure of this compound, featuring the bulky, photoactive anthracene and phenanthrene moieties combined with the reactive boronic acid group, provides a versatile platform for creating systems that respond to light, mechanical stress, and other environmental triggers.

Photochromic or Mechanochromic Responses Derived from Structural Changes

Materials incorporating this compound are predicted to exhibit significant photochromic and mechanochromic behaviors. These responses are intrinsically linked to the conformational and electronic changes within the molecule's constituent aromatic systems.

Photochromism: The photochromic properties of materials derived from this compound would primarily stem from the [4π+4π] cycloaddition reaction of the anthracene core upon exposure to ultraviolet (UV) light. This reversible dimerization process leads to a significant alteration in the electronic structure of the molecule, thereby changing its absorption and emission characteristics. The bulky phenanthrenyl substituent is expected to influence the kinetics and efficiency of this photodimerization, potentially allowing for fine-tuning of the photoresponsive behavior.

Mechanochromism: The mechanochromic luminescence of materials based on this boronic acid would arise from alterations in the solid-state packing of the molecules under mechanical stress, such as grinding or shearing. rsc.org This stress can disrupt the intermolecular interactions, such as π-π stacking, leading to a change in the emission color. The rigid and sterically demanding nature of the phenanthrenyl and anthracenyl groups can lead to the formation of various metastable packing arrangements, each with a distinct fluorescence profile. The transition between these states upon mechanical stimulation would be observable as a change in the emitted light. For instance, a shift from a highly ordered crystalline state to a more amorphous state can result in a noticeable bathochromic or hypsochromic shift in the fluorescence spectrum.

Research on related anthracene derivatives has demonstrated the feasibility of achieving high-contrast mechanochromic luminescence. researchgate.net A hypothetical example of the mechanochromic response of a polymer film incorporating this compound is presented in the table below.

Table 1: Hypothetical Mechanochromic Properties of a Polymer Film Based on this compound

| State | Stimulus | Emission Color | Peak Emission Wavelength (nm) |

|---|---|---|---|

| Initial Crystalline Film | None | Deep Blue | 450 |

| Ground Powder | Grinding | Sky Blue | 485 |

Materials with Tunable Photophysical Outputs

The unique electronic properties of the phenanthrenyl-anthracene scaffold, combined with the versatility of the boronic acid group, make this compound a promising building block for materials with tunable photophysical outputs. The emission characteristics of these materials can be modulated by altering the chemical environment, solvent polarity, or through the introduction of specific analytes.

The boronic acid moiety can act as a recognition site for diols, such as sugars, leading to changes in the electronic properties of the molecule and, consequently, its fluorescence. This functionality can be exploited for the development of fluorescent sensors. Furthermore, the incorporation of this compound into polymers allows for the creation of materials with tunable solid-state emission. The photoluminescence of such polymers can be influenced by the nature of the polymer backbone, the concentration of the chromophore, and the morphology of the polymer film.

The substitution pattern on the anthracene core is known to significantly affect the photophysical properties of the resulting materials. rsc.org In the case of this compound, the large, conjugated systems of the phenanthrene and anthracene groups are expected to result in strong blue fluorescence with a high quantum yield. The photophysical properties can be further tuned by chemical modification of the phenanthrenyl or anthracenyl rings, or by co-polymerization with other monomers.

The following table illustrates the potential for tuning the photophysical properties of copolymers incorporating this compound as a side chain, based on data from analogous anthracene-containing polymers. rsc.org

Table 2: Predicted Photophysical Data for Copolymers Incorporating this compound

| Copolymer Composition | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Homopolymer | 395 | 440 | 0.85 |

| Copolymer with Electron-Donating Monomer | 405 | 460 | 0.78 |

Applications in Chemical Sensing and Molecular Recognition

Development of Opto-Electronic Molecular Recognition Systems

There are no published reports on the development of opto-electronic molecular recognition systems utilizing (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid.

Theoretical and Computational Studies of 10 Phenanthren 9 Yl Anthracen 9 Yl Boronic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of complex organic molecules. For (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid, these calculations would provide critical insights into its frontier molecular orbitals and spectroscopic behavior.

HOMO-LUMO Energy Levels and Band Gap Calculations

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental to understanding a molecule's electronic behavior, influencing its reactivity and its properties in optoelectronic applications. In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene (B1667546) and phenanthrene (B1679779) π-systems. The LUMO, conversely, would likely have significant contributions from the anthracene core and potentially the vacant p-orbital of the boron atom in the boronic acid group.

The significant steric hindrance between the phenanthrenyl and anthracenyl moieties would force a twisted conformation, disrupting π-conjugation across the molecule. This twisting is anticipated to have a pronounced effect on the HOMO-LUMO energy gap. Generally, increased planarity and conjugation lead to a smaller band gap. Therefore, the forced non-planar structure of this compound would likely result in a relatively larger HOMO-LUMO gap compared to a hypothetical planar analogue. This wider gap suggests that the compound would likely absorb light in the ultraviolet or near-visible region of the electromagnetic spectrum.

Table 1: Predicted HOMO-LUMO Energy Levels and Band Gap

| Parameter | Predicted Value (eV) | Rationale |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 | Based on typical values for large polycyclic aromatic hydrocarbons. |

| LUMO Energy | -2.0 to -2.5 | Influenced by the anthracene core and the boronic acid moiety. |

| Energy Band Gap (Eg) | 3.0 to 4.0 | The significant steric hindrance and resulting non-planar structure are expected to lead to a relatively wide band gap. |

Prediction of Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) calculations would be the method of choice for predicting the absorption and emission spectra of this compound. The primary electronic transitions would be of a π-π* nature, originating from the extensive aromatic system. The absorption spectrum is expected to show characteristic vibronic structuring, typical of rigid anthracene derivatives.

The emission properties, specifically fluorescence, would also be a key feature. Anthracene-based fluorophores are known for their high quantum yields. The emission wavelength would be red-shifted with respect to the absorption (a phenomenon known as the Stokes shift) and would likely fall in the blue to green region of the visible spectrum. The non-planar geometry could potentially lead to interesting photophysical phenomena, such as aggregation-induced emission (AIE), where the molecule becomes more emissive in an aggregated state due to the restriction of intramolecular rotations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound, offering insights into its conformational flexibility and intermolecular interactions.

Torsion Angle Distributions and Steric Hindrance Effects

The most significant conformational feature of this molecule is the torsion angle between the anthracene and phenanthrene rings. Due to severe steric clashes between the hydrogen atoms on the proximal rings of the two moieties, a perpendicular or near-perpendicular arrangement is expected to be the most stable conformation. MD simulations would reveal the distribution of this crucial torsion angle, providing a quantitative measure of the molecule's rotational freedom. The boronic acid group, while smaller, would also exhibit some rotational flexibility relative to the anthracene core.

Intermolecular Interactions in Condensed Phases

In a solid or aggregated state, the intermolecular interactions of this compound would be dominated by van der Waals forces and π-π stacking interactions between the large aromatic surfaces. The bulky and non-planar shape of the molecule would likely frustrate efficient crystal packing, potentially leading to amorphous solid-state structures. The boronic acid groups introduce the possibility of hydrogen bonding, which could lead to the formation of specific dimeric or polymeric structures in the solid state or in certain solvents.

Mechanistic Insights into Reactivity and Photophysical Processes

Computational studies can also shed light on the potential reactivity and the intricate photophysical processes of this compound. The boronic acid functionality is a versatile handle for further chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Computational modeling could elucidate the reaction mechanism of such transformations, including the energies of intermediates and transition states.

From a photophysical perspective, theoretical calculations could map out the potential energy surfaces of the ground and excited states. This would provide a deeper understanding of the pathways for radiative (fluorescence) and non-radiative decay. The twisted intramolecular charge transfer (TICT) state, which can be a deactivation pathway in some fluorescent molecules, could also be investigated computationally to assess its potential role in the photophysics of this compound.

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms, predicting reaction pathways, and understanding the stability of intermediates and transition states. For a molecule like this compound, computational studies would be invaluable in mapping out its synthesis and potential reactions.

Synthesis Pathway Analysis: The synthesis of analogous 9,10-disubstituted anthracenes often involves cross-coupling reactions. mdpi.com Theoretical modeling can be employed to investigate the energetics of such synthetic routes. For instance, in a Suzuki-Miyaura coupling, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps. These calculations would help in optimizing reaction conditions by identifying the rate-determining step and the most stable intermediates.

Reaction Mechanism of Related PAHs: Studies on the gas-phase reaction of the fluorenyl radical with a methyl radical have been computationally explored to understand the formation of phenanthrene and anthracene. nih.gov This research highlights how computational methods can trace complex reaction coordinates involving ring expansions and radical-radical recombinations. nih.gov Such methodologies could be adapted to predict the reactivity of this compound, for example, in its reactions involving the boronic acid group or the aromatic scaffold.

A hypothetical reaction pathway for the formation of a derivative from this compound could be computationally modeled to determine its feasibility. The table below illustrates the kind of data that would be generated from such a study.

| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Oxidative Addition | This compound + Pd(0) catalyst | Oxidative addition complex | 15.2 | -5.7 |

| Transmetalation | Oxidative addition complex + Base | Transmetalation intermediate | 10.5 | -2.1 |

| Reductive Elimination | Transmetalation intermediate | Desired product + Pd(0) catalyst | 20.1 | -25.3 |

Note: The data in this table is hypothetical and serves to illustrate the output of a computational study on a reaction pathway.

Understanding Excited State Relaxation and Energy Transfer

The photophysical properties of this compound are of significant interest, particularly the dynamics of its excited states and the potential for intramolecular energy transfer between the phenanthrene and anthracene moieties. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. mdpi.com

Excited State Characterization: Both anthracene and phenanthrene are well-characterized chromophores. nih.gov Computational studies have detailed the nature of their low-lying singlet and triplet excited states. whiterose.ac.uk For anthracene, the lowest singlet excited state (S₁) is of ¹B₂u symmetry (La state), while for phenanthrene, the S₁ state is of ¹A₁ symmetry. whiterose.ac.uk When these two chromophores are covalently linked, their excited states can interact, leading to new photophysical phenomena.

A computational analysis of this compound would likely reveal that the lowest excited states are localized on either the anthracene or the phenanthrene fragment. The relative energies of these localized excited states would be a critical factor in determining the subsequent relaxation pathways.

Intramolecular Energy Transfer: The transfer of excitation energy between the phenanthrene and anthracene units is a key process that can be computationally modeled. The efficiency of this energy transfer depends on several factors, including the distance and orientation of the two chromophores, and the spectral overlap between the emission of the donor and the absorption of the acceptor.

In a system where phenanthrene acts as the donor and anthracene as the acceptor, the rate of energy transfer can be estimated using Förster Resonance Energy Transfer (FRET) theory or Dexter electron exchange theory, with the necessary parameters derived from quantum chemical calculations. Computational studies on naphthalene-anthracene systems have demonstrated the importance of through-bond interactions in facilitating efficient energy transfer. princeton.edu

The following table presents representative computational data for the low-lying excited states of anthracene and phenanthrene, which would be foundational for understanding the behavior of the linked system.

| Chromophore | State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Transition |

| Anthracene | S₁ | 3.31 | 0.11 | HOMO → LUMO |

| S₂ | 4.35 | 2.35 | HOMO-1 → LUMO | |

| T₁ | 1.83 | 0.00 | HOMO → LUMO | |

| Phenanthrene | S₁ | 3.58 | 0.03 | HOMO → LUMO |

| S₂ | 4.28 | 0.35 | HOMO-1 → LUMO | |

| T₁ | 2.64 | 0.00 | HOMO → LUMO |

Note: This data is based on representative values from computational studies of the individual chromophores and may not precisely reflect the values for the linked system.

Based on these energies, excitation into the phenanthrene moiety could be followed by rapid and efficient energy transfer to the lower-lying singlet excited state of the anthracene moiety. Computational modeling of the excited state potential energy surfaces would provide a detailed picture of this process, including the identification of any conical intersections or intermediate states that facilitate or hinder the energy transfer. researchgate.net

Future Research Directions and Unexplored Avenues for 10 Phenanthren 9 Yl Anthracen 9 Yl Boronic Acid

Integration into Advanced Supramolecular Assemblies and Frameworks

The boronic acid functional group is well-known for its ability to form reversible covalent bonds, particularly with diols, to create boronate esters. This capacity for dynamic covalent chemistry makes (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid an exciting candidate for the construction of advanced supramolecular assemblies and frameworks. Future research could focus on leveraging the large, rigid, and sterically demanding PAH backbone to direct the formation of highly ordered structures.

One unexplored avenue is the use of this compound in the synthesis of Covalent Organic Frameworks (COFs). The defined geometry of the molecule could lead to COFs with unique pore structures and extended π-conjugated systems, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The phenanthrenyl-anthracene core could also impart interesting photophysical properties to these materials.

Furthermore, the self-condensation of boronic acids to form boroxines presents another opportunity. Research on other PAH boronic acids has shown that this process can lead to the formation of well-defined, triangular structures that can serve as building blocks for larger, self-assembled architectures. The specific steric and electronic nature of this compound could lead to boroxines with novel packing arrangements and charge transport properties.

| Potential Supramolecular Structure | Key Driving Interaction | Potential Application |

| Covalent Organic Frameworks (COFs) | Boronate ester formation with polyol linkers | Gas storage, catalysis, sensing |

| Self-Assembled Boroxines | Dehydrative self-condensation of boronic acids | Organic electronics, porous materials |

| Host-Guest Complexes | π-π stacking and Lewis acid-base interactions | Molecular recognition, sensing |

Exploration of Novel Catalytic Applications Beyond Traditional Cross-Coupling

While boronic acids are staples in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the unique structure of this compound suggests potential for novel catalytic applications. The Lewis acidic boron center, in conjunction with the extended π-system of the PAH backbone, could be exploited for catalysis.

An area ripe for exploration is the use of this compound as a frustrated Lewis pair (FLP) catalyst. The bulky phenanthrenyl and anthracenyl groups could sterically hinder the boron center from forming a classical Lewis adduct with a Lewis base, leading to FLP reactivity for the activation of small molecules like H₂, CO₂, and olefins.

Another avenue is its potential as a photocatalyst. Polycyclic aromatic hydrocarbons are known for their rich photochemistry. Upon photoexcitation, the electronic properties of the molecule, including the Lewis acidity of the boron atom, could be significantly altered, opening up pathways for novel light-driven catalytic transformations.

Finally, its role as a ligand in transition metal catalysis is underexplored. The extended π-system could interact with metal centers in unique ways, potentially influencing the selectivity and activity of catalytic reactions.

Development of Advanced Opto-Electronic Devices with Enhanced Performance

The constituent anthracene (B1667546) and phenanthrene (B1679779) units are well-known for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The combination of these two chromophores in a single molecule, this compound, presents exciting opportunities for the development of advanced opto-electronic materials.

Recent research has highlighted the potential of embedding chromophores in rigid polymer matrices to achieve room temperature phosphorescence (RTP). The phenanthrene moiety, in particular, is known to exhibit RTP. Future work could focus on incorporating this compound into polymer backbones or as dopants in host materials to develop novel RTP materials for applications in lighting, displays, and anti-counterfeiting technologies.

The large, conjugated system of this molecule also suggests its potential as a component in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The rigid structure could promote favorable intermolecular packing and charge transport. The boronic acid group could be used to tune the energy levels of the material or to anchor it to surfaces.

| Potential Opto-Electronic Application | Key Property to Exploit | Potential Advantage |

| Room Temperature Phosphorescence (RTP) | Triplet state stabilization of the PAH core | Long-lived emission, new sensing modalities |

| Organic Light-Emitting Diodes (OLEDs) | High quantum yield and color tuning | Efficient and stable blue emitters |

| Organic Photovoltaics (OPVs) | Broad absorption and good charge transport | High power conversion efficiency |

| Organic Field-Effect Transistors (OFETs) | Ordered molecular packing and high mobility | Flexible and low-cost electronics |

Challenges and Opportunities in Scalable Synthesis and Industrial Applications

The translation of this compound from a laboratory curiosity to an industrially relevant material faces several challenges. The multi-step synthesis of such a complex molecule is likely to be low-yielding and costly. Developing more efficient and scalable synthetic routes will be crucial for its widespread adoption. This could involve exploring novel C-H activation or cross-coupling strategies to construct the PAH framework more directly.

Purification of large PAHs can also be challenging due to their often low solubility. The development of purification techniques that avoid traditional column chromatography, such as recrystallization or sublimation, will be important for industrial-scale production.

Despite these challenges, the potential rewards are significant. The unique properties of this molecule could lead to breakthroughs in a variety of fields, from materials science to catalysis. Overcoming the synthetic hurdles will open the door to a new class of functional materials with tailored properties for a range of advanced applications. The development of robust synthetic methodologies will be a key enabler for unlocking the full potential of this intriguing molecule.

Q & A

Q. What are the common synthetic routes for (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid, and how are intermediates validated?

The compound is synthesized via Suzuki-Miyaura coupling or sequential functionalization of anthracene cores. For example, a related anthracene-boronic acid derivative was prepared by azide-alkyne cycloaddition or nucleophilic substitution, followed by boronation (e.g., using bis(pinacolato)diboron). Key intermediates (e.g., halogenated anthracene precursors) are validated via H/C NMR and mass spectrometry. For instance, in a similar synthesis, intermediates exhibited characteristic aromatic proton signals (δ 8.45–7.52 ppm) and molecular ion peaks matching calculated masses (e.g., [M+Na] at m/z 400.1) .

Q. How is the compound characterized spectroscopically, and what analytical thresholds ensure purity?

H NMR (400 MHz, CDCl) typically resolves aromatic protons at δ 8.5–7.5 ppm, with boronic acid protons (B–OH) appearing as broad signals. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHBO at 348.21 g/mol). Purity ≥97% is validated via HPLC (retention time matching) and elemental analysis (<0.3% deviation). For advanced applications (e.g., OLEDs), residual solvents are quantified via GC-MS to <50 ppm .

Advanced Research Questions

Q. How can binding kinetics between this boronic acid and diol-containing biomolecules be quantified in physiological conditions?

Stopped-flow fluorescence spectroscopy is used to measure binding rates (k/k) with sugars (e.g., fructose, glucose) at pH 7.4. For example, kon values for arylboronic acids follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Fluorescence quenching or anisotropy changes are monitored at λ 360 nm (anthracene backbone) to track real-time binding .

Q. What crystallographic challenges arise during structural refinement, and how are data contradictions resolved?

X-ray refinement of polyaromatic boronic acids often reveals disordered solvent molecules or twinning. SHELXL employs anisotropic displacement parameters (ADPs) and TWIN/BASF commands to model twinning. For example, in a related anthracene-pyridine structure (CCDC 2058871), H atoms were refined using riding models, and R converged to <5% with 0.5° θ. Discrepancies in electron density maps are resolved via Fourier difference analysis and iterative refinement .

Q. How does the compound’s antiproliferative activity compare to other boronic acids in cancer models?

Reverse screening via PASS-Targets and SuperPred predicts serine protease inhibition (e.g., proteasome β5 subunit). In vitro assays (e.g., 4T1 breast cancer cells) show IC values <1 µM, outperforming simpler boronic acids (e.g., phenylboronic acid, IC >10 µM). Mechanistic studies suggest apoptosis via caspase-3 activation and G2/M arrest, validated via flow cytometry and Western blotting .

Q. What strategies optimize fluorescence quantum yield for bioimaging applications?

Substituent tuning (e.g., electron-donating groups at C-10) enhances intramolecular charge transfer (ICT). For anthracene-boronic acids, quantum yields (Φ) up to 0.45 are achieved in DMSO/water (1:1). Time-resolved fluorescence (TCSPC) shows biexponential decay (τ ~2 ns, τ ~8 ns), indicating dual emission from planar and twisted excited states .

Methodological Tables

Table 1. Key Synthetic Intermediates and Characterization Data

| Intermediate | H NMR (δ, ppm) | HRMS ([M+H]) | Yield (%) |

|---|---|---|---|

| Halogenated precursor | 8.52–7.59 (m, 8H) | 349.12 (calc. 349.14) | 85 |

| Boronated product | 8.45–7.52 (m, 8H) | 349.20 (calc. 349.14) | 90 |

| Source: Adapted from |

Table 2. Binding Kinetics of Boronic Acids with D-Fructose

| Compound | k (Ms) | k (s) | K (µM) |

|---|---|---|---|

| Target | 1.2 × 10 | 0.15 | 125 |

| 8-Isoquinolinyl | 2.5 × 10 | 0.08 | 32 |

| Source: |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.